Ggump

Description

BenchChem offers high-quality Ggump suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ggump including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

78900-84-2 |

|---|---|

Molecular Formula |

C13H19N6O9P |

Molecular Weight |

434.30 g/mol |

IUPAC Name |

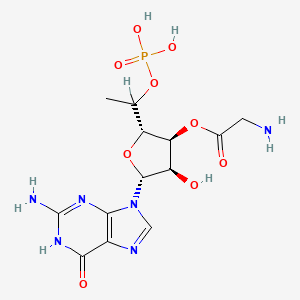

[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(1-phosphonooxyethyl)oxolan-3-yl] 2-aminoacetate |

InChI |

InChI=1S/C13H19N6O9P/c1-4(28-29(23,24)25)8-9(26-5(20)2-14)7(21)12(27-8)19-3-16-6-10(19)17-13(15)18-11(6)22/h3-4,7-9,12,21H,2,14H2,1H3,(H2,23,24,25)(H3,15,17,18,22)/t4?,7-,8-,9+,12-/m1/s1 |

InChI Key |

IVCCCBMLBBDTPT-HUSOGHGOSA-N |

Isomeric SMILES |

CC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)OC(=O)CN)OP(=O)(O)O |

Canonical SMILES |

CC(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)OC(=O)CN)OP(=O)(O)O |

Origin of Product |

United States |

The Unveiling of a Molecular Scalpel: A Technical Guide to CRISPR-Cas9 Gene Editing

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 has irrevocably altered the landscape of genetic engineering, offering a powerful and precise tool for manipulating the building blocks of life. This guide provides an in-depth technical exploration of the core mechanism of CRISPR-Cas9 gene editing, intended for professionals engaged in scientific research and therapeutic development. We will dissect the molecular machinery, delve into the cellular repair pathways that are harnessed for editing, and provide detailed experimental protocols for its practical application.

The Core Components and Mechanism of Action

The CRISPR-Cas9 system is a repurposed bacterial defense mechanism, now elegantly employed for targeted gene editing.[1] Its action can be distilled into three fundamental stages: recognition, cleavage, and repair.[2]

The Molecular Toolkit: Cas9 and guide RNA

At the heart of the system lie two critical components:

-

Cas9 (CRISPR-associated protein 9): An RNA-guided DNA endonuclease that acts as a molecular scalpel, inducing a double-strand break (DSB) at a specific genomic locus.[2][3][4] The protein is a bilobed structure, consisting of a recognition (REC) lobe and a nuclease (NUC) lobe.[2][5] The NUC lobe contains two distinct nuclease domains: the HNH domain, which cleaves the DNA strand complementary to the guide RNA (the target strand), and the RuvC-like domain, which cleaves the non-complementary strand (the non-target strand).[6][7][8][9]

-

Guide RNA (gRNA): A synthetic RNA molecule that directs the Cas9 nuclease to the target DNA sequence. The gRNA is a chimeric molecule composed of two parts:

The Targeting Process: PAM Recognition and DNA Cleavage

The Cas9-gRNA complex scans the genome for a specific short DNA sequence known as the Protospacer Adjacent Motif (PAM) .[10] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[11][12][13] The PAM sequence is crucial for Cas9 binding and is not present on the gRNA.[11]

Upon binding to the PAM sequence, the Cas9 protein unwinds the adjacent DNA duplex, allowing the crRNA portion of the gRNA to hybridize with its complementary target sequence.[14] This RNA-DNA hybridization triggers a conformational change in the Cas9 protein, activating its nuclease domains. The HNH and RuvC domains then cleave the target and non-target DNA strands, respectively, creating a precise double-strand break typically 3-4 base pairs upstream of the PAM sequence.[9]

Figure 1: The core mechanism of CRISPR-Cas9 gene editing.

Harnessing Cellular DNA Repair: NHEJ and HDR

The double-strand break induced by Cas9 is a critical cellular event that triggers the cell's own DNA repair machinery. The outcome of the gene editing event is determined by which of the two major DSB repair pathways is utilized: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR).[10][15]

Non-Homologous End Joining (NHEJ)

NHEJ is the predominant and more efficient repair pathway in most cell types.[16] It is an error-prone mechanism that directly ligates the broken DNA ends. This often results in small random insertions or deletions (indels) at the cleavage site. If these indels occur within the coding sequence of a gene, they can cause a frameshift mutation, leading to a premature stop codon and gene knockout.[15]

Homology-Directed Repair (HDR)

HDR is a less frequent but more precise repair pathway that is primarily active in the S and G2 phases of the cell cycle.[17] This pathway uses a homologous DNA template to repair the break with high fidelity. By providing an exogenous donor DNA template containing a desired sequence flanked by homology arms that match the sequences surrounding the DSB, researchers can introduce specific genetic modifications, such as point mutations, insertions, or gene corrections.[17][18]

Figure 2: The two major DNA repair pathways utilized in CRISPR-Cas9 gene editing.

Quantitative Data on Editing Efficiency and Off-Target Effects

The efficiency of CRISPR-Cas9 editing and the frequency of off-target mutations are critical considerations for any gene editing experiment. The following tables summarize key quantitative data from the literature.

| Parameter | Cell Type | Nuclease | Editing Efficiency (%) | Reference |

| NHEJ Efficiency | HEK293T | SpCas9 | 5.3 | [5] |

| HCT116 | SpCas9 | 2.76 | [13] | |

| SMMC-7721 | SpCas9 | 18.42 | [13] | |

| HDR Efficiency | HEK293T | SpCas9 | 0.6 | [5] |

| Mouse ESCs | SpCas9 | 25-57 (template dependent) | [19] | |

| Human ESCs | SpCas9 | Low | [13] | |

| HDR Enhancement | HEK293T | Rad52-Cas9 fusion | ~3-fold increase | [14] |

| HEK293T | Cas9 + SCR7 (NHEJ inhibitor) | ~40% | [14] |

Table 1: Comparison of NHEJ and HDR Efficiencies in Mammalian Cell Lines. The efficiency of gene editing is highly dependent on the cell type, the targeted locus, and the specific components of the CRISPR-Cas9 system used.[4] NHEJ is generally more efficient than HDR.[5][13] Various strategies have been developed to enhance the efficiency of HDR.[14][20]

| gRNA Design Feature | Effect on Off-Target Mutations | Reference |

| Guide RNA Length | Shorter gRNAs (17-18 nt) can reduce off-target effects. | [21] |

| Chemical Modifications | 2'-O-methyl and 3' phosphorothioate modifications can decrease off-target editing. | [22] |

| High-Fidelity Cas9 Variants | eSpCas9, SpCas9-HF1, and HypaCas9 show significantly reduced off-target activity. | [23] |

| Anti-CRISPR Proteins | AcrIIA4 can reduce off-target effects by up to four-fold. | [6][24] |

Table 2: Factors Influencing Off-Target Effects. Off-target mutations, where Cas9 cleaves at unintended genomic sites, are a primary concern for the therapeutic application of CRISPR-Cas9.[23] Careful sgRNA design and the use of engineered Cas9 variants can significantly mitigate this risk.[11][23][25]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in CRISPR-Cas9 gene editing.

In Vitro Cas9 Cleavage Assay

This assay is used to validate the cleavage efficiency of a specific gRNA and Cas9 nuclease on a target DNA sequence in a cell-free system.

Materials:

-

Purified Cas9 nuclease

-

In vitro transcribed or synthetic sgRNA

-

Target DNA (PCR product or plasmid)

-

10X Cas9 Nuclease Reaction Buffer (e.g., 200 mM HEPES, 1 M NaCl, 50 mM MgCl₂, 1 mM EDTA, pH 6.5)

-

Nuclease-free water

-

Proteinase K

-

DNA loading dye

-

Agarose gel and electrophoresis system

Protocol:

-

RNP Complex Assembly:

-

Cleavage Reaction:

-

Reaction Termination and Analysis:

-

Stop the reaction by adding Proteinase K and incubating at 56°C for 10 minutes to degrade the Cas9 protein.[9]

-

Analyze the cleavage products by agarose gel electrophoresis. The appearance of DNA fragments of the expected sizes indicates successful cleavage.

-

Figure 3: Workflow for the in vitro Cas9 cleavage assay.

CRISPR-Cas9 Gene Editing in HEK293T Cells

This protocol describes the delivery of Cas9 and gRNA into a mammalian cell line (HEK293T) for gene editing.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Cas9 expression plasmid

-

gRNA expression plasmid

-

Lipofectamine 2000 or other transfection reagent

-

Opti-MEM I Reduced Serum Medium

Protocol:

-

Cell Seeding:

-

The day before transfection, seed 10,000 - 15,000 HEK293T cells per well in a 24-well plate in 0.5 ml of complete growth medium.[26]

-

-

Transfection:

-

On the day of transfection, dilute 1 µg of Cas9 plasmid and 1 µg of gRNA plasmid in 50 µl of Opti-MEM.[27]

-

In a separate tube, dilute 5 µl of Lipofectamine 2000 in 50 µl of Opti-MEM and incubate for 5 minutes at room temperature.[27]

-

Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 15-30 minutes at room temperature to allow complex formation.[26][27]

-

Add the 100 µl of the DNA-lipid complex dropwise to the cells.

-

-

Post-Transfection and Analysis:

-

Incubate the cells for 24-72 hours.

-

Harvest the cells and extract genomic DNA.

-

Analyze the editing efficiency by methods such as T7 Endonuclease I (T7E1) assay or next-generation sequencing.

-

Genome-wide Off-Target Analysis using GUIDE-seq

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a method for identifying the genome-wide cleavage sites of CRISPR-Cas9.

Principle: GUIDE-seq involves the co-transfection of cells with the Cas9-gRNA components and a short, double-stranded oligodeoxynucleotide (dsODN) tag. This tag is integrated into the sites of DNA double-strand breaks via the NHEJ pathway. Subsequent library preparation, sequencing, and bioinformatic analysis identify the genomic locations where the dsODN has been incorporated, revealing both on-target and off-target cleavage events.[28][29][30]

Brief Workflow:

-

Co-transfect cells with Cas9, gRNA, and the dsODN tag.

-

Isolate genomic DNA after 48-72 hours.

-

Fragment the genomic DNA.

-

Perform library preparation with nested PCR to enrich for fragments containing the integrated dsODN tag.[31]

-

Conduct high-throughput sequencing.

-

Use a specialized bioinformatics pipeline to map the reads and identify on- and off-target cleavage sites.[31]

Figure 4: Simplified workflow for GUIDE-seq.

Conclusion

The CRISPR-Cas9 system represents a paradigm shift in our ability to manipulate genetic information. A thorough understanding of its molecular mechanism, the cellular processes it co-opts, and the quantitative aspects of its performance is paramount for its effective and responsible application. This guide has provided a technical foundation for researchers and developers, from the fundamental principles to practical experimental protocols. As the field continues to evolve with the development of novel Cas variants and improved delivery systems, the principles outlined herein will remain central to the continued advancement of this transformative technology.

References

- 1. researchgate.net [researchgate.net]

- 2. hybrid.i3s.up.pt [hybrid.i3s.up.pt]

- 3. dovepress.com [dovepress.com]

- 4. Systematic quantification of HDR and NHEJ reveals effects of locus, nuclease, and cell type on genome-editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news.berkeley.edu [news.berkeley.edu]

- 7. neb.com [neb.com]

- 8. academic.oup.com [academic.oup.com]

- 9. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guide-specific loss of efficiency and off-target reduction with Cas9 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhancing CRISPR/Cas9-mediated homology-directed repair in mammalian cells by expressing Saccharomyces cerevisiae Rad52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Versatile in vitro assay to recognize Cas9‐induced mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Methods for Enhancing Clustered Regularly Interspaced Short Palindromic Repeats/Cas9-Mediated Homology-Directed Repair Efficiency [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Strategies for Enhancing the Homology-Directed Repair Efficiency of CRISPR-Cas Systems | Semantic Scholar [semanticscholar.org]

- 19. criver.com [criver.com]

- 20. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. synthego.com [synthego.com]

- 23. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. innovativegenomics.org [innovativegenomics.org]

- 25. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]

- 26. altogen.com [altogen.com]

- 27. arep.med.harvard.edu [arep.med.harvard.edu]

- 28. vedtopkar.com [vedtopkar.com]

- 29. bioconductor.unipi.it [bioconductor.unipi.it]

- 30. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. avancebio.com [avancebio.com]

The Natural Function of CRISPR-Cas in Bacteria: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) proteins constitute a sophisticated adaptive immune system in approximately 50% of sequenced bacterial genomes and nearly 90% of sequenced archaea.[1] This RNA-guided defense mechanism provides heritable immunity against invading foreign genetic elements such as bacteriophages and plasmids.[1][2][3] The system functions by integrating short sequences of foreign nucleic acids into the host's CRISPR locus, which are then transcribed and processed into CRISPR RNAs (crRNAs). These crRNAs guide Cas protein complexes to recognize and cleave the corresponding foreign nucleic acid upon subsequent infection. This in-depth technical guide details the core natural function of CRISPR-Cas systems in bacteria, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

The Three Stages of CRISPR-Cas Immunity

The adaptive immunity conferred by CRISPR-Cas systems operates through a coordinated, three-stage process: Adaptation (Spacer Acquisition) , Expression (crRNA Biogenesis) , and Interference (Targeting) .[2][3][4]

Adaptation: Acquiring a Genetic Memory

The initial step in CRISPR-mediated immunity is the acquisition and integration of a new "spacer" sequence from the invading foreign DNA into the CRISPR array.[4][5] This process creates a genetic memory of the infection.

-

Recognition and Excision: The Cas1 and Cas2 proteins are central to this stage.[5] They form a complex that recognizes foreign DNA and excises a short segment, termed a protospacer.[1][5]

-

Integration: The excised protospacer is then integrated into the CRISPR locus at the leader end of the array.[1][3] This integration process involves the duplication of a direct repeat, ensuring the proper structure of the CRISPR array is maintained.[1]

Expression: Generating the Guide RNA

Once a spacer is integrated, the CRISPR locus is transcribed and processed to produce the guide RNAs that will direct the interference machinery.

-

Transcription: The entire CRISPR array is transcribed into a long precursor CRISPR RNA (pre-crRNA).[5][6]

-

Processing: This pre-crRNA undergoes processing by Cas proteins to generate mature crRNAs.[5][6] The mechanism of processing varies between CRISPR-Cas system types. For example, in Type I systems, Cas6 proteins cleave the pre-crRNA, whereas Type II systems, like the well-known Cas9 system, require a trans-activating crRNA (tracrRNA) to form a dual-RNA structure that is then cleaved by RNase III and Cas9.[1]

Interference: Neutralizing the Threat

The final stage involves the recognition and destruction of the invading nucleic acid.

-

Effector Complex Formation: The mature crRNAs associate with one or more Cas proteins to form an effector complex (e.g., the Cascade complex in Type I systems or the Cas9-crRNA-tracrRNA complex in Type II systems).[1][7]

-

Target Recognition and Cleavage: The crRNA within the effector complex guides it to the complementary sequence (the protospacer) in the foreign DNA.[8] For many CRISPR-Cas systems, target recognition is dependent on the presence of a short sequence adjacent to the protospacer known as the Protospacer Adjacent Motif (PAM).[4] The PAM is crucial for distinguishing self from non-self, as the CRISPR locus itself contains the spacer but lacks the PAM.[3] Upon successful binding, the Cas proteins in the effector complex cleave the target DNA, neutralizing the threat.[8]

Quantitative Data on CRISPR-Cas Function

The efficiency of the CRISPR-Cas system can be quantified at various stages. The following tables summarize representative quantitative data found in the literature.

Disclaimer: The following data is synthesized from multiple studies and serves as a general reference. Actual values can vary significantly based on the bacterial species, CRISPR-Cas system type, and experimental conditions.

Table 1: Efficiency of CRISPR-Cas9 Mediated Gene Disruption in Various Bacterial Species

| Bacterial Species | Gram Type | GC Content (%) | Editing Efficiency (%) |

| Escherichia coli | Gram-negative | 50.8 | 82.3 |

| Pseudomonas aeruginosa | Gram-negative | 66.6 | 61.5 |

| Bacillus subtilis | Gram-positive | 43.5 | 75.1 |

| Clostridium acetobutylicum | Gram-positive | 30.9 | 42.8 |

| Lactobacillus plantarum | Gram-positive | 44.5 | 68.7 |

| Vibrio cholerae | Gram-negative | 47.5 | 54.2 |

Data adapted from a comparative study on CRISPR-Cas9 efficiency.

Table 2: Spacer Acquisition Dynamics

| Parameter | Observation | Bacterial System |

| Timing of Acquisition | Predominantly during the late exponential/early stationary phase. | Escherichia coli (Type II) |

| Growth Rate Correlation | Slower growing cells exhibited earlier adaptation and clearance of target DNA. | Escherichia coli |

| Spacer Content vs. Doubling Time | A positive correlation was found between the number of CRISPR spacers and the predicted minimal doubling time. | Analysis across 4,142 bacterial genomes |

Data adapted from studies on the relationship between CRISPR-Cas content and bacterial growth rate.[9][10]

Visualizing CRISPR-Cas Pathways and Workflows

Signaling Pathway of Type II-A CRISPR-Cas9 Immunity

Caption: The three stages of Type II-A CRISPR-Cas9 mediated immunity in bacteria.

Experimental Workflow for Validating Spacer Acquisition

Caption: A typical experimental workflow to demonstrate spacer acquisition in bacteria.

Experimental Protocols

The following provides a generalized protocol for key experiments used to study CRISPR-Cas function in bacteria. Specific details will need to be optimized for the particular bacterial species and CRISPR-Cas system under investigation.

Protocol for Bacteriophage Insensitive Mutant (BIM) Assay

This protocol is designed to demonstrate the acquisition of new spacers and subsequent immunity.

1. Preparation of Bacterial Host and Bacteriophage: a. Grow the bacterial strain harboring the CRISPR-Cas system of interest to mid-log phase in an appropriate liquid medium. b. Prepare a high-titer stock of a bacteriophage known to be susceptible to the CRISPR-Cas system. Determine the plaque-forming units (PFU) per milliliter.

2. Phage Challenge: a. In a soft agar overlay, mix a specific volume of the bacterial culture with a high multiplicity of infection (MOI) of the bacteriophage (e.g., MOI of 10). b. Pour the soft agar mixture onto a solid agar plate and incubate under appropriate conditions until bacterial lawns form with visible phage plaques.

3. Isolation of BIMs: a. Identify bacterial colonies growing within the zones of phage-induced lysis. These are potential BIMs. b. Streak-purify individual colonies on fresh agar plates to obtain clonal isolates.

4. Confirmation of Phage Resistance: a. Perform a spot assay by spotting a dilution series of the bacteriophage onto a lawn of each purified BIM isolate. b. A true BIM will show a significant reduction in plaque formation compared to the wild-type, phage-sensitive parental strain.

5. Analysis of Spacer Acquisition: a. Extract genomic DNA from the confirmed BIMs and the wild-type parental strain. b. Design PCR primers that flank the CRISPR array. c. Amplify the CRISPR locus via PCR. An increase in the size of the PCR product from a BIM compared to the wild-type strain suggests the integration of a new spacer-repeat unit. d. Purify and sequence the PCR products from the BIMs. e. Align the sequences to the parental CRISPR locus to confirm the presence of a new spacer. The new spacer sequence should match a sequence (the protospacer) within the genome of the challenging bacteriophage.

Protocol for Plasmid Interference Assay

This protocol is used to quantify the efficiency of CRISPR-Cas mediated plasmid clearance.

1. Construction of Plasmids: a. Construct a target plasmid containing a protospacer sequence (complementary to a spacer in the host's CRISPR array) and a selectable marker (e.g., antibiotic resistance). Ensure a functional PAM is adjacent to the protospacer. b. Construct a non-target control plasmid that is identical to the target plasmid but lacks the protospacer sequence.

2. Bacterial Transformation: a. Prepare competent cells of the bacterial strain containing the active CRISPR-Cas system. b. Transform the competent cells with equimolar amounts of the target plasmid and the non-target control plasmid. c. Plate the transformation mixture on selective agar plates (containing the antibiotic for the plasmid marker) and on non-selective plates (to determine total viable cells).

3. Quantification of Interference: a. Incubate the plates and count the number of colonies on both selective and non-selective plates for both the target and non-target plasmid transformations. b. Calculate the transformation efficiency for each plasmid (Colony Forming Units per microgram of DNA). c. The efficiency of CRISPR interference is determined by the reduction in transformation efficiency of the target plasmid compared to the non-target control plasmid.

Conclusion

The natural function of CRISPR-Cas systems in bacteria is a highly specific and efficient adaptive immune mechanism. Through the processes of adaptation, expression, and interference, bacteria can maintain a heritable genetic record of past infections to defend against future threats. Understanding the intricate molecular details of this system has not only been fundamental to microbiology but has also paved the way for the revolutionary genome editing technologies that are transforming biotechnology and medicine.[1][2] This guide provides a foundational technical overview for researchers aiming to further explore and harness the power of this remarkable bacterial defense system.

References

- 1. CRISPR - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Harnessing bacterial immunity: CRISPR-Cas system as a versatile tool in combating pathogens and revolutionizing medicine [frontiersin.org]

- 3. CRISPR-Cas systems: prokaryotes upgrade to adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The CRISPR-Cas Mechanism for Adaptive Immunity and Alternate Bacterial Functions Fuels Diverse Biotechnologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CRISPR Tools To Control Gene Expression in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innovativegenomics.org [innovativegenomics.org]

- 8. How Does CRISPR Work in Bacterial Systems? [synapse.patsnap.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

Navigating the Ethical Landscape of CRISPR-Cas9: A Technical Guide for Researchers and Drug Development Professionals

IV. Ethical Considerations of CRISPR-Cas9 Technology

The advent of CRISPR-Cas9 has heralded a new era in genetic engineering, offering unprecedented precision and ease in modifying the genome. However, this powerful technology brings with it a complex and multifaceted landscape of ethical considerations that demand careful navigation by the scientific community. This technical guide provides an in-depth analysis of the core ethical issues, presents quantitative data on the technology's performance, details key experimental protocols for safety and efficacy assessment, and visualizes the intricate relationships between ethical arguments and experimental workflows.

Core Ethical Principles and Frameworks

The ethical discourse surrounding CRISPR-Cas9 is guided by fundamental principles of biomedical ethics, including beneficence, non-maleficence, autonomy, and justice. International bodies and national academies have proposed various frameworks to guide responsible research and clinical application of human genome editing.[1][2][[“]][4] A central theme is the distinction between somatic and germline gene editing, which carries profound implications for individuals and future generations.[5][6]

Somatic vs. Germline Editing: A Fundamental Divide

Somatic gene editing targets the non-reproductive cells of an individual to treat or prevent disease, with genetic changes confined to the treated person.[7] In contrast, germline editing modifies reproductive cells (sperm, eggs, or embryos), resulting in heritable changes that can be passed down through generations.[5][8] While there is broad consensus supporting the therapeutic use of somatic gene editing for genetic diseases, germline editing remains highly controversial due to the potential for unforeseen long-term consequences and the inability to obtain consent from future generations.[[“]][9][10]

Safety and Unintended Consequences

A primary ethical concern is the safety of CRISPR-Cas9 technology, particularly the potential for off-target mutations and on-target errors.[9][10] Off-target effects, where the Cas9 enzyme cuts at unintended locations in the genome, could lead to unforeseen health problems, including cancer.[11][12] On-target errors can also occur, such as large deletions or complex rearrangements at the intended site.[13] The long-term effects of these genetic modifications are still largely unknown, necessitating rigorous preclinical safety assessment.[14]

Equity and Access

The principle of justice raises critical questions about equitable access to CRISPR-based therapies.[5][10] There is a significant concern that these advanced treatments will be expensive and accessible only to the wealthy, thereby exacerbating existing health disparities.[5] Ensuring fair distribution and affordability of these potentially life-saving technologies is a major societal and ethical challenge.

Human Enhancement and "Designer Babies"

The potential for using CRISPR-Cas9 for non-therapeutic enhancement, such as altering traits like intelligence or physical appearance, raises profound ethical questions about the nature of humanity and the risk of creating a genetically stratified society.[14][15] The prospect of "designer babies" evokes concerns about eugenics and the commodification of human life.[15]

Dual-Use and Biosecurity

The simplicity and accessibility of CRISPR-Cas9 technology also raise concerns about its potential for dual-use, where it could be employed for malicious purposes, such as creating more virulent pathogens or developing biological weapons.[16] This necessitates robust oversight and security measures to mitigate biosecurity risks.

Data Presentation: On-Target Efficiency and Off-Target Effects

The ethical evaluation of CRISPR-Cas9 is intrinsically linked to its technical performance. The following tables summarize quantitative data on the on-target efficiency and off-target mutation rates from various studies.

Table 1: On-Target Editing Efficiency of CRISPR-Cas9 in Human Cells

| Cell Line | Target Gene | gRNA Design | On-Target Indel Frequency (%) | Reference |

| U2OS | VEGFA | sgRNA 1 | 25 | [11] |

| U2OS | VEGFA | sgRNA 2 | 38 | [11] |

| HUES 9 | SORT1 | CRISPR-Cas9 | 28 | [12] |

| HUES 9 | LINC00116 | CRISPR-Cas9 | 25 | [12] |

| Human T-cells | PD-1 | Cas9 mRNA | ~5 (NGS) |

Table 2: Off-Target Mutation Rates Detected by Various Methods

| Method | Cell Line | On-Target Site | Number of Verified Off-Target Sites | Off-Target Indel Frequency Range (%) | Reference |

| T7E1 Assay | U2OS.EGFP | VEGFA | 10 | 5.6 - 125 (of on-target rate) | [11] |

| Whole-Genome Sequencing | Human Stem Cell Clones | SORT1 | 0 | Not Applicable | [12] |

| Whole-Genome Sequencing | Mouse Embryos | Various | Average of 2.3 per line (in 20/51 lines) | Not Reported | [17] |

| GUIDE-seq | U2OS | Various | Highly Variable | 0.1 - >100 (of on-target rate) | [5] |

Experimental Protocols

Rigorous experimental validation is crucial for addressing the safety concerns associated with CRISPR-Cas9. The following are detailed methodologies for key experiments to assess on-target efficiency and off-target effects.

Quantification of On-Target Editing Efficiency

a) T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a common method for detecting on-target insertions and deletions (indels).[18][19][20][21][22]

-

Genomic DNA Extraction: Isolate genomic DNA from the targeted and control cell populations.

-

PCR Amplification: Amplify a 400-1000 bp region surrounding the target site using high-fidelity polymerase. The target site should be off-center within the amplicon.[20]

-

Heteroduplex Formation: Denature the PCR products at 95°C for 5 minutes, then re-anneal by slowly cooling to room temperature. This allows for the formation of heteroduplexes between wild-type and mutated DNA strands.[20]

-

T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-20 minutes. T7E1 recognizes and cleaves mismatched DNA in the heteroduplexes.[20]

-

Gel Electrophoresis: Analyze the digestion products on a 2-2.5% agarose gel.[20] The presence of cleaved fragments indicates successful editing.

-

Quantification: Measure the intensity of the uncut and cleaved bands to estimate the percentage of indel formation.[19]

b) Sanger Sequencing with TIDE Analysis

Tracking of Indels by Decomposition (TIDE) is a web-based tool that analyzes Sanger sequencing data to quantify editing efficiency.[23][24][25]

-

PCR Amplification and Purification: Amplify the target region from both edited and control cells and purify the PCR products.

-

Sanger Sequencing: Sequence the purified PCR products using standard Sanger sequencing methods.[26]

-

TIDE Analysis: Upload the sequencing trace files (.ab1) of the control and edited samples to the TIDE web tool (--INVALID-LINK--]">https://tide.nki.nl).[23]

-

Data Interpretation: The tool aligns the sequences and decomposes the edited sequence trace to identify and quantify the frequencies of different indels.[23]

Genome-Wide Off-Target Analysis

a) GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

GUIDE-seq is a sensitive method for identifying off-target cleavage sites in living cells.[5]

-

Transfection: Co-transfect cells with the CRISPR-Cas9 components and a double-stranded oligodeoxynucleotide (dsODN) tag.

-

Genomic DNA Isolation: After incubation, isolate genomic DNA from the transfected cells.

-

dsODN Integration: The dsODN tag is integrated into the DNA at the sites of double-strand breaks (DSBs), including both on-target and off-target locations.

-

Library Preparation: Shear the genomic DNA, ligate adapters, and perform nested PCR to enrich for fragments containing the integrated dsODN tag.[5]

-

Next-Generation Sequencing (NGS): Sequence the prepared library using a high-throughput sequencing platform.

-

Bioinformatic Analysis: Align the sequencing reads to a reference genome to identify the genomic locations of the dsODN insertions, which correspond to the Cas9 cleavage sites.

b) Digenome-seq (Digestion with Cas9 and sequencing)

Digenome-seq is an in vitro method to identify genome-wide Cas9 cleavage sites.

-

Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from the cells of interest.

-

In Vitro Digestion: Incubate the genomic DNA with purified Cas9 protein and the specific guide RNA.

-

Whole-Genome Sequencing (WGS): Perform WGS on the digested genomic DNA.

-

Data Analysis: A specialized bioinformatics pipeline is used to identify sites with vertically aligned sequencing reads, which indicate Cas9 cleavage sites.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key ethical frameworks, experimental workflows, and logical relationships in the context of CRISPR-Cas9 technology.

References

- 1. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]

- 2. A protocol for indel detection following CRISPR/Cas9 mutagenesis using high resolution melt analysis in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. CRISPR ethics: moral considerations for applications of a powerful tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu [bu.edu]

- 6. Ethics assessment in research proposals adopting CRISPR technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mhi-humangenetics.org [mhi-humangenetics.org]

- 8. researchgate.net [researchgate.net]

- 9. innovativegenomics.org [innovativegenomics.org]

- 10. What are the Ethical Concerns of Genome Editing? [genome.gov]

- 11. High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low incidence of off-target mutations in individual CRISPR-Cas9 and TALEN targeted human stem cell clones detected by whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive analysis and accurate quantification of unintended large gene modifications induced by CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aipublications.com [aipublications.com]

- 15. scienceopen.com [scienceopen.com]

- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diagenode.com [diagenode.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. pnabio.com [pnabio.com]

- 20. bioneer.co.kr [bioneer.co.kr]

- 21. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]

- 22. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER [protocols.io]

- 23. blog.addgene.org [blog.addgene.org]

- 24. synthego.com [synthego.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Characterization of CRISPR/Cas9-introduced mutations using the Guide-it Indel Identification Kit [takarabio.com]

A Technical Guide to the Core Principles of Guide RNA Design for CRISPR-Cas9 Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles governing the design of effective guide RNAs (gRNAs) for CRISPR-Cas9-mediated genome editing. A well-designed gRNA is paramount for achieving high on-target efficacy while minimizing off-target effects, thereby ensuring the precision and reliability of experimental outcomes. This document outlines the critical parameters for gRNA design, presents quantitative data in a structured format, and offers detailed protocols for the experimental validation of gRNA performance.

Core Principles of Guide RNA Design

The efficacy and specificity of CRISPR-Cas9 gene editing are critically dependent on the design of the single guide RNA (sgRNA). The sgRNA is a chimeric molecule composed of a CRISPR RNA (crRNA) portion, which provides targeting specificity through its 20-nucleotide guide sequence, and a trans-activating crRNA (tracrRNA) scaffold that binds to the Cas9 nuclease.[1] The design process involves a multi-faceted approach, considering target selection, the Protospacer Adjacent Motif (PAM), and various sequence-intrinsic features.

Target Site Selection and the Protospacer Adjacent Motif (PAM)

The initial step in gRNA design is the identification of a suitable target sequence within the gene of interest. A critical constraint in this process is the requirement for a Protospacer Adjacent Motif (PAM) sequence immediately downstream of the target site.[2][3] The Cas9 nuclease, most commonly Streptococcus pyogenes Cas9 (SpCas9), recognizes a specific PAM sequence to initiate DNA binding and cleavage.[4][5] The canonical PAM for SpCas9 is 5'-NGG-3', where 'N' can be any nucleotide.[5] The presence of this PAM sequence is obligatory for Cas9 activity.[2] The 20-nucleotide target sequence, complementary to the gRNA's guide sequence, is located immediately upstream of the PAM.[1]

Guide RNA Length

The length of the guide sequence is a crucial determinant of both on-target activity and specificity. For the widely used SpCas9 system, the standard length of the guide sequence is 20 nucleotides.[6] While guide sequences ranging from 17 to 23 nucleotides can be functional, shorter guides (17-18 nucleotides) may exhibit increased specificity but potentially lower cleavage efficiency.[6][7] Conversely, gRNAs longer than 20 nucleotides do not necessarily enhance efficacy and may increase the likelihood of off-target effects.[6]

GC Content

The GC content of the 20-nucleotide guide sequence influences the stability of the gRNA-DNA heteroduplex and, consequently, the efficiency of Cas9-mediated cleavage. An optimal GC content is generally considered to be between 40% and 80%.[8] More specifically, a range of 40-60% is often recommended to ensure a balance between stable binding and the avoidance of overly stable secondary structures that could impede gRNA function.[6][9] Both very low and very high GC content can be detrimental to gRNA activity.[3]

Minimizing Off-Target Effects

A significant challenge in CRISPR-Cas9 applications is the potential for the gRNA to guide the Cas9 nuclease to unintended genomic loci, leading to off-target mutations. These off-target sites typically share a high degree of sequence homology with the intended target sequence.[10] The "seed" region of the gRNA, the 8-12 nucleotides at the 3' end proximal to the PAM, is particularly sensitive to mismatches, and even a single mismatch in this region can significantly reduce off-target cleavage.[10]

Several strategies can be employed to minimize off-target effects:

-

Bioinformatic Analysis: Utilizing gRNA design tools that perform genome-wide searches for potential off-target sites is essential.[11] These tools score gRNAs based on the number and location of mismatches at potential off-target loci.[1]

-

Truncated gRNAs: Using shorter guide sequences (e.g., 17-18 nucleotides) can enhance specificity.[12]

-

High-Fidelity Cas9 Variants: Engineered Cas9 variants with increased sensitivity to mismatches can be used to reduce off-target activity.

-

Controlling RNP Concentration: Limiting the concentration of the Cas9-gRNA ribonucleoprotein (RNP) complex can decrease the likelihood of cleavage at off-target sites with lower binding affinity.[12]

On-Target Efficacy and Scoring Algorithms

Various computational tools are available to predict the on-target efficiency of a given gRNA. These tools often employ machine learning algorithms trained on large datasets from CRISPR screens.[1] They analyze sequence features such as nucleotide composition at specific positions within the guide sequence and the surrounding genomic context to generate an on-target efficacy score.[1] It is advisable to select gRNAs with high predicted on-target scores to maximize the probability of successful gene editing.

Data Presentation

The following tables summarize key quantitative data for gRNA design.

Table 1: Protospacer Adjacent Motif (PAM) Sequences for Common Cas Nucleases

| Cas Nuclease | Organism of Origin | PAM Sequence (5' to 3') | Notes |

| Streptococcus pyogenes Cas9 (SpCas9) | Streptococcus pyogenes | NGG | Most commonly used Cas9 variant.[4] |

| Staphylococcus aureus Cas9 (SaCas9) | Staphylococcus aureus | NNGRR(N) | Smaller size is advantageous for viral delivery.[4] |

| Streptococcus thermophilus CRISPR1 Cas9 (St1Cas9) | Streptococcus thermophilus | NNAGAAW | Recognizes a longer, more specific PAM.[13] |

| Acidaminococcus sp. Cas12a (AsCas12a) | Acidaminococcus sp. | TTTV | Creates staggered DNA cuts. |

| Francisella novicida Cas12a (FnCas12a) | Francisella novicida | TTTN | Recognizes a T-rich PAM.[5] |

| xCas9 | Engineered | NGN, GAA, GAG, GAT | Broadened PAM compatibility. |

| SpG | Engineered | NGN | Expanded target range. |

| SpRY | Engineered | NRN, NYN | Near-PAMless variant. |

| N = any nucleotide; R = A or G; Y = C or T; W = A or T; V = A, C, or G |

Table 2: Comparison of Popular Guide RNA Design Tools

| Tool Name | Key Features | Link |

| Benchling | Cloud-based platform with integrated design, annotation, and collaboration tools. | --INVALID-LINK-- |

| CHOPCHOP | Supports various Cas enzymes and provides visualization of off-target sites.[1] | --INVALID-LINK-- |

| CRISPOR | Offers detailed off-target analysis with position-specific mismatch scoring.[1] | --INVALID-LINK-- |

| GenScript gRNA Design Tool | Provides scores for efficiency and specificity and is integrated with their synthesis services. | --INVALID-LINK-- |

| IDT Alt-R CRISPR-HDR Design Tool | Specialized for designing donor templates for homology-directed repair (HDR) experiments. | --INVALID-LINK-- |

| GuideMaker | Tailored for designing gRNAs for non-standard organisms and less common Cas systems. | --INVALID-LINK-- |

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in gRNA design.

Experimental Protocols

The following protocols describe key experiments for the validation of gRNA efficacy.

In Vitro Cleavage Assay

This assay directly assesses the ability of a Cas9-gRNA RNP complex to cleave a target DNA sequence in a cell-free system.

Materials:

-

Purified Cas9 nuclease

-

Synthesized sgRNA

-

Target DNA (e.g., PCR amplicon or linearized plasmid containing the target sequence)

-

Nuclease-free water

-

10X Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M NaCl, 50 mM MgCl2, 1 mM EDTA, pH 6.5)

-

Proteinase K

-

DNA loading dye

-

Agarose gel and electrophoresis system

Protocol:

-

RNP Complex Assembly: a. In a nuclease-free tube, combine the Cas9 nuclease and sgRNA at a 1:1 to 1:1.2 molar ratio in 1X Cas9 reaction buffer.[2] b. Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

-

Cleavage Reaction: a. Add the target DNA to the RNP complex mixture. The final concentration of the target DNA should be approximately 10-30 nM. b. Incubate the reaction at 37°C for 15-60 minutes.[2]

-

Reaction Termination: a. Stop the reaction by adding Proteinase K to a final concentration of 1 mg/mL and incubate at 56°C for 10 minutes to degrade the Cas9 protein.[12]

-

Analysis: a. Add DNA loading dye to the reaction products. b. Analyze the cleavage products by agarose gel electrophoresis. c. The presence of DNA fragments of the expected sizes indicates successful cleavage. The percentage of cleaved DNA can be quantified using densitometry software.

Cell-Based Reporter Assay

This assay measures gRNA activity within a cellular context by monitoring the disruption of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Reporter plasmid (e.g., containing a fluorescent protein like GFP downstream of the gRNA target sequence)

-

Cas9 expression plasmid

-

gRNA expression plasmid

-

Transfection reagent

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Culture and Transfection: a. Plate cells in a multi-well plate and grow to 70-90% confluency. b. Co-transfect the cells with the reporter plasmid, Cas9 expression plasmid, and the gRNA expression plasmid using a suitable transfection reagent.[8] c. Include a control group transfected with the reporter and Cas9 plasmids but without the gRNA plasmid.

-

Incubation: a. Incubate the cells for 48-72 hours post-transfection to allow for gene editing and reporter protein expression.

-

Analysis: a. Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of cells that have lost reporter expression (e.g., GFP-negative cells).[8] b. A significant reduction in the reporter signal in the gRNA-treated group compared to the control group indicates efficient gRNA-mediated cleavage and subsequent non-homologous end joining (NHEJ)-mediated disruption of the reporter gene.

T7 Endonuclease I (T7E1) / Surveyor Nuclease Assay

This mismatch detection assay is used to detect insertions and deletions (indels) at the target locus in a population of edited cells.[1]

Materials:

-

Genomic DNA from edited and control cells

-

PCR primers flanking the target site

-

High-fidelity DNA polymerase

-

T7 Endonuclease I or Surveyor nuclease and corresponding reaction buffer

-

0.5 M EDTA

-

Agarose gel and electrophoresis system

Protocol:

-

Genomic DNA Extraction: a. Harvest the edited and control cell populations and extract genomic DNA.

-

PCR Amplification: a. Amplify a 400-1000 bp region surrounding the gRNA target site using high-fidelity DNA polymerase.[4][11] b. Purify the PCR products.

-

Heteroduplex Formation: a. Denature the PCR products by heating to 95°C for 5-10 minutes.[11] b. Re-anneal the DNA by slowly cooling the reaction to room temperature. This allows for the formation of heteroduplexes between wild-type and indel-containing DNA strands.[11]

-

Nuclease Digestion: a. Incubate the re-annealed PCR products with T7 Endonuclease I or Surveyor nuclease at 37°C for 15-30 minutes.[1] These enzymes recognize and cleave at the mismatched sites in the heteroduplexes.

-

Reaction Termination and Analysis: a. Stop the reaction by adding EDTA.[1] b. Analyze the digestion products by agarose gel electrophoresis. c. The presence of cleaved fragments of the expected sizes indicates the presence of indels. The percentage of editing can be estimated by quantifying the intensity of the cleaved and uncleaved DNA bands.[1]

References

- 1. diagenode.com [diagenode.com]

- 2. cdn.origene.com [cdn.origene.com]

- 3. researchgate.net [researchgate.net]

- 4. genemedi.net [genemedi.net]

- 5. A cleavage-based surrogate reporter for the evaluation of CRISPR–Cas9 cleavage efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neb.com [neb.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. pnabio.com [pnabio.com]

- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 11. Guide R N a Synthesis and Validation | Lab Notebook [ethlabnotes.com]

- 12. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]

- 13. neb.com [neb.com]

Application Notes and Protocols for CRISPR-Cas9 Plasmid Transfection in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a revolutionary gene-editing tool that allows for precise modification of the genome in a variety of cell types, including the widely used Human Embryonic Kidney 293 (HEK293) cell line.[1][2][3] HEK293 cells are a popular choice for CRISPR-Cas9 studies due to their high transfection efficiency and ease of culture.[4] This document provides a detailed protocol for the transfection of CRISPR-Cas9 plasmids into HEK293 cells, covering cell culture, transfection, and post-transfection analysis.

Principle of CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system utilizes a Cas9 nuclease guided by a single-guide RNA (sgRNA) to a specific target DNA sequence.[1] The Cas9 protein induces a double-strand break (DSB) at the target site.[1] The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR), then repair the break.[1][5] NHEJ is an error-prone process that can result in insertions or deletions (indels), leading to gene knockout.[1] HDR can be utilized to insert a specific DNA template, allowing for precise gene editing.[6]

Experimental Workflow Overview

The overall workflow for CRISPR-Cas9 plasmid transfection in HEK293 cells involves several key stages: preparation of cells and plasmids, transfection of the plasmids into the cells, and subsequent analysis to confirm successful gene editing.

Caption: A high-level overview of the experimental workflow for CRISPR-Cas9 plasmid transfection in HEK293 cells.

Detailed Protocols

HEK293 Cell Culture and Maintenance

Successful transfection starts with healthy, actively dividing cells.

Materials:

-

HEK293 or HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose[4][7]

-

10% Fetal Bovine Serum (FBS)[4]

-

1% Penicillin-Streptomycin (optional)

-

Phosphate-Buffered Saline (PBS)

-

0.25% Trypsin-EDTA[8]

-

T-75 or T-175 culture flasks

-

6-well or 24-well plates

Protocol:

-

Culture Conditions: Maintain HEK293 cells in a humidified incubator at 37°C with 5% CO2.[4][9]

-

Media Changes: Change the culture medium every 2-3 days.[4]

-

Passaging: When cells reach 80-90% confluency, passage them.[4][10]

-

Aspirate the old medium and wash the cell monolayer once with PBS.[4]

-

Add 1-2 mL of 0.25% Trypsin-EDTA to a T-75 flask and incubate for 1-2 minutes at 37°C until cells detach.[8]

-

Neutralize the trypsin with 5-10 mL of complete culture medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Split the cells at a ratio of 1:3 to 1:6 into new flasks containing pre-warmed complete medium.[4]

-

-

Cell Seeding for Transfection: The day before transfection, seed the cells in 6-well or 24-well plates to reach 60-80% confluency on the day of transfection.[2]

CRISPR-Cas9 Plasmid Transfection

This protocol is optimized for a single well of a 6-well plate using a lipid-based transfection reagent like Lipofectamine 2000.

Materials:

-

HEK293 cells at 60-80% confluency in a 6-well plate

-

Cas9 expression plasmid

-

sgRNA expression plasmid

-

Lipid-based transfection reagent (e.g., Lipofectamine 2000, Lipofectamine 3000, or similar)[11][12]

-

Serum-free medium (e.g., Opti-MEM)[9]

Protocol:

-

Plasmid Preparation: In a microcentrifuge tube (Tube A), dilute 1 µg of Cas9 plasmid and 1 µg of sgRNA plasmid in 50 µL of Opti-MEM.[9] Mix gently.

-

Transfection Reagent Preparation: In a separate microcentrifuge tube (Tube B), dilute 5 µL of Lipofectamine 2000 in 50 µL of Opti-MEM.[9] Mix gently and incubate for 5 minutes at room temperature.[9]

-

Complex Formation: Combine the contents of Tube A and Tube B. Mix gently by flicking the tube and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.[9]

-

Transfection: Add the 100 µL of the DNA-lipid complex mixture dropwise to the well containing the HEK293 cells.[9] Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.[13] After 24 hours, the medium can be replaced with fresh, pre-warmed complete culture medium to reduce toxicity from the transfection reagent.[9]

Post-Transfection Selection (Optional)

For the generation of stable cell lines, a selection step is required. This protocol assumes the Cas9 or sgRNA plasmid contains a puromycin resistance gene.

Materials:

-

Transfected HEK293 cells

-

Complete culture medium

-

Puromycin dihydrochloride

Protocol:

-

Determine Optimal Puromycin Concentration: Before starting the selection, perform a kill curve to determine the lowest concentration of puromycin that kills all non-transfected HEK293 cells within 3-7 days.[14][15] For HEK293 cells, this is typically in the range of 1-4 µg/mL.[14]

-

Selection: 48-72 hours post-transfection, aspirate the medium and replace it with fresh complete culture medium containing the predetermined optimal concentration of puromycin.[16][17]

-

Maintenance of Selection: Replace the selective medium every 2-3 days.[13] Continue the selection for at least 7 days until all non-resistant cells have died and stable colonies of resistant cells are visible.

-

Expansion: Once stable colonies have formed, they can be isolated and expanded for further analysis.

Quantitative Data Summary

The efficiency of CRISPR-Cas9 gene editing can be influenced by various factors, including the transfection method, the specific sgRNA sequence, and the target gene.

| Parameter | Value/Range | Cell Line | Notes | Source |

| Transfection Efficiency | ~60% | HEK293 | Measured by the rate of DsRED2-positive cells after 2 cycles of FACS sorting. | [18] |

| Gene Editing Efficiency | 4.27% to 45.70% | HEK293T | Dose-dependent on the amount of plasmid DNA used (100-1000 ng). Measured using a fluorescence reporter system. | [5] |

| Puromycin Concentration | 1-4 µg/mL | HEK293 | Optimal concentration should be determined empirically with a kill curve. | [14] |

| Cell Seeding Density (24-well plate) | 1 x 10^5 cells/well | HEK293T | For transfection at 60-80% confluency. | [2] |

| Cell Seeding Density (6-well plate) | 1.5 x 10^5 - 2.5 x 10^5 cells/well | HEK293 | For transfection at 40-80% confluency. | [16] |

Mechanism of Action and Cellular Uptake

The transfection process introduces the CRISPR-Cas9 plasmids into the HEK293 cells, leading to gene editing.

Caption: The mechanism of CRISPR-Cas9 gene editing following plasmid transfection in HEK293 cells.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Transfection Efficiency | Suboptimal cell confluency. | Ensure cells are 60-80% confluent at the time of transfection.[2] |

| Poor plasmid DNA quality. | Use high-purity, endotoxin-free plasmid DNA. | |

| Incorrect reagent-to-DNA ratio. | Optimize the ratio of transfection reagent to plasmid DNA. | |

| High Cell Death | Transfection reagent toxicity. | Reduce the amount of transfection reagent or change the medium 4-6 hours post-transfection.[9] |

| High concentration of selection antibiotic. | Perform a kill curve to determine the optimal concentration of the selection agent.[15] | |

| No or Low Gene Editing | Inefficient sgRNA design. | Design and test multiple sgRNAs for your target gene. Ensure the sgRNA has a GC content of 40-60%.[12] |

| Low expression of Cas9 or sgRNA. | Verify plasmid integrity and consider using a stronger promoter. | |

| Inefficient DNA repair. | The efficiency of HDR is generally lower than NHEJ. Consider strategies to enhance HDR if precise editing is required. |

Conclusion

This protocol provides a comprehensive guide for the successful transfection of CRISPR-Cas9 plasmids into HEK293 cells. By following these procedures and optimizing conditions for your specific experimental setup, you can achieve efficient gene editing for a wide range of research and drug development applications. Regular monitoring of cell health and validation of gene editing outcomes are crucial for obtaining reliable and reproducible results.

References

- 1. mobitec.com [mobitec.com]

- 2. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]

- 3. Increasing CRISPR Efficiency and Measuring Its Specificity in HSPCs Using a Clinically Relevant System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 5. mdpi.com [mdpi.com]

- 6. altogen.com [altogen.com]

- 7. bowdish.ca [bowdish.ca]

- 8. genscript.com [genscript.com]

- 9. arep.med.harvard.edu [arep.med.harvard.edu]

- 10. horizondiscovery.com [horizondiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. tools.mirusbio.com [tools.mirusbio.com]

- 16. scbt.com [scbt.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. A single plasmid transfection that offers a significant advantage associated with puromycin selection, fluorescence-assisted cell sorting, and doxycycline-inducible protein expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Gene Therapy Using CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a transformative technology for genetic engineering, offering unprecedented precision and versatility.[1][2] Unlike ex vivo approaches, where cells are removed from the body, edited, and then reintroduced, in vivo gene therapy involves the direct delivery of CRISPR-Cas9 components into the body to perform gene editing within the patient's own cells.[3] This strategy holds immense promise for treating a wide range of genetic diseases that are not amenable to ex vivo correction, particularly those affecting tissues like the liver, eye, muscle, and brain.[4][5]

These application notes provide an overview of the core principles, delivery strategies, and therapeutic applications of in vivo CRISPR-Cas9 gene therapy. Detailed protocols for a general experimental workflow are included to guide researchers in the design and execution of their studies.

Core Principles of CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system functions as a molecular scissor guided to a specific location in the genome.[6] It consists of two primary components: the Cas9 nuclease, which cuts DNA, and a single-guide RNA (sgRNA) that directs the Cas9 to the target DNA sequence through complementary base pairing.[2][7]

The process involves three main steps: recognition, cleavage, and repair.[2]

-

Recognition: The Cas9-sgRNA ribonucleoprotein (RNP) complex scans the DNA for a specific 2-5 base pair sequence known as the Protospacer Adjacent Motif (PAM).[2][7]

-

Cleavage: Once the PAM is located and the sgRNA matches the adjacent DNA sequence, the Cas9 nuclease makes a double-strand break (DSB) in the DNA.[2][8]

-

Repair: The cell's natural DNA repair machinery is activated to fix the DSB. This repair process can be harnessed to achieve the desired genetic modification through one of two main pathways: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR).[2][9]

-

NHEJ: This is the more active and efficient cellular repair mechanism.[2] It often introduces small random insertions or deletions (indels) at the break site, which can disrupt the gene's reading frame and result in a functional gene "knockout".[2][6]

-

HDR: This pathway uses a DNA template with sequences homologous to the regions flanking the DSB to perform a precise repair.[6] By supplying an external DNA template alongside the CRISPR-Cas9 components, the HDR pathway can be used to correct a disease-causing mutation or insert a new gene ("knock-in").[1][10]

References

- 1. Revolutionizing in vivo therapy with CRISPR/Cas genome editing: breakthroughs, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo delivery of CRISPR-Cas9 genome editing components for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRISPR-Cas9 for in vivo Gene Therapy: Promise and Hurdles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. CRISPR gene editing - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Application and perspective of CRISPR/Cas9 genome editing technology in human diseases modeling and gene therapy [frontiersin.org]

- 8. CRISPR-Cas systems: Overview, innovations and applications in human disease research and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRISPR Gene Therapy: Applications, Limitations, and Implications for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Delivery of CRISPR/Cas9 for Therapeutic Gene Editing: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Agriculture: Applications of CRISPR in Biotechnology

Introduction

The advent of CRISPR-Cas9 and related gene-editing technologies has ushered in a new era of precision and efficiency in agricultural biotechnology. This powerful tool allows for targeted modifications to the genomes of crops and livestock, offering unprecedented opportunities to enhance desirable traits, improve productivity, and increase resilience to environmental challenges. These application notes provide an overview of the key uses of CRISPR in agriculture, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and professionals in drug and agricultural development.

Application Notes

Crop Improvement

CRISPR technology is being widely applied to enhance various traits in crop plants, leading to increased yields, improved nutritional value, and greater tolerance to biotic and abiotic stresses.

By targeting genes that regulate growth and development, CRISPR can significantly boost crop yields. For instance, editing genes that control grain size, number, and plant architecture has led to substantial improvements in staple crops like rice and maize.[1][2][3]

CRISPR facilitates the biofortification of crops by modifying metabolic pathways to increase the content of essential nutrients. A notable example is the development of tomatoes with significantly increased provitamin D content, offering a plant-based solution to a common nutritional deficiency.[4][5]

Targeted disruption of susceptibility genes or enhancement of resistance genes using CRISPR provides a robust strategy to combat plant pathogens. This approach has been successfully used to engineer resistance to devastating diseases like powdery mildew in wheat and bacterial blight in rice.[6][7][8]

CRISPR-mediated editing of specific genes can confer tolerance to herbicides, simplifying weed management.[9][10][11][12] Furthermore, by modifying genes involved in stress response pathways, crops can be engineered to withstand drought conditions with minimal impact on yield.[13][14][15][16][17]

Livestock Breeding

In animal agriculture, CRISPR is accelerating the development of livestock with improved traits related to productivity, disease resistance, and animal welfare.

Targeting genes that regulate muscle development, such as myostatin (MSTN), has led to a significant increase in muscle mass in pigs, a trait highly desirable for meat production.[18][19][20][21]

CRISPR has been instrumental in developing livestock resistant to costly diseases. A prime example is the creation of cattle with enhanced resistance to bovine tuberculosis through the targeted insertion of the NRAMP1 gene.[22][23][24][25] Similarly, pigs have been engineered for resistance to Porcine Reproductive and Respiratory Syndrome (PRRS) by modifying the CD163 receptor.[25]

Quantitative Data Summary

The following tables summarize the quantitative improvements achieved in various agricultural applications of CRISPR technology.

Table 1: Quantitative Improvements in CRISPR-Edited Crops

| Crop | Trait Improved | Gene(s) Targeted | Quantitative Improvement |

| Rice | Grain Yield | PYL1, PYL4, PYL6 | Up to 31% increase in grain yield.[1][3] |

| Rice | Grain Yield | Multiple QTLs | 30-68% increase in yield per panicle.[26] |

| Rice | Herbicide Tolerance | OsALS | 84% survival rate when treated with glyphosate.[27] |

| Maize | Drought Tolerance | ZmDREB2A & aquaporins | 28% increase in biomass and 17% higher grain yield under drought.[16] |

| Maize | Drought Tolerance | Negative regulator gene | 15-20% increase in grain yield under water-deficit conditions.[14] |

| Wheat | Disease Resistance | MLO | Enhanced resistance to powdery mildew.[7] |

| Wheat | Disease Resistance & Yield | MKP1 | Boosted resistance to rust and powdery mildew, with higher yields.[6] |

| Tomato | Nutritional Quality | Enzyme in 7-DHC pathway | Vitamin D content equivalent to two eggs or 28g of tuna in one tomato.[4] |

Table 2: Quantitative Improvements in CRISPR-Edited Livestock

| Livestock | Trait Improved | Gene(s) Targeted | Quantitative Improvement |

| Pig | Muscle Mass | FBXO40 | 4% increase in muscle mass.[18] |

| Pig | Disease Resistance | CD163 | Resistance to Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[25] |

| Cattle | Disease Resistance | NRAMP1 | Increased resistance to bovine tuberculosis.[23] |

| Bovine Embryos | Editing Efficiency | PRLR | Up to 65.2% PRLR-edited blastocysts with Neon electroporation.[28] |

Experimental Protocols

This section provides detailed methodologies for key experiments in CRISPR-based agricultural biotechnology.

Protocol 1: In Silico Design of Guide RNAs (gRNAs) for Plant Genome Editing

Objective: To design specific and efficient gRNAs for targeting a gene of interest in a plant genome.

Materials:

-

Computer with internet access

-

Target gene sequence in FASTA format

-

Web-based gRNA design tools (e.g., CRISPR-P 2.0, Cas-OFFinder)

Procedure:

-

Target Sequence Selection:

-

Obtain the genomic DNA sequence of the target gene from a relevant database (e.g., Phytozome, Ensembl Plants).

-

Identify the coding sequence (CDS) and exon-intron boundaries. For gene knockout, target the 5' end of the coding region to increase the likelihood of generating a loss-of-function mutation.[29]

-

-

gRNA Design using Web Tools:

-

Open a web-based gRNA design tool such as CRISPR-P 2.0 (--INVALID-LINK--).

-

Paste the target gene sequence into the input box.

-

Select the appropriate organism and Cas9 variant.

-

The tool will identify potential 20-nucleotide gRNA sequences upstream of a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.

-

-

gRNA Specificity and Off-Target Analysis:

-

Use a tool like Cas-OFFinder (--INVALID-LINK--) to check for potential off-target sites in the genome.

-

Input the designed gRNA sequences and select the appropriate genome.

-

Prioritize gRNAs with minimal or no predicted off-target sites with up to 3-4 mismatches.

-

-

Selection of Optimal gRNAs:

-

Choose 2-3 of the most promising gRNA sequences based on high on-target scores and low off-target predictions.

-

Ensure the selected gRNAs have a GC content between 40-80% for optimal activity.

-

Synthesize the selected gRNA sequences as DNA oligonucleotides for subsequent cloning into a CRISPR expression vector.

-

Protocol 2: Agrobacterium-mediated Transformation of CRISPR-Cas9 Constructs into Plants

Objective: To deliver the CRISPR-Cas9 machinery into plant cells for targeted gene editing.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101) containing the binary vector with the Cas9 and gRNA expression cassettes.

-

Plant explants (e.g., leaf discs, embryos, cotyledons).

-

Co-cultivation medium.

-

Selection medium containing an appropriate antibiotic or herbicide.

-

Regeneration medium.

Procedure:

-

Preparation of Agrobacterium Culture:

-

Inoculate a single colony of Agrobacterium carrying the CRISPR construct into liquid LB medium with appropriate antibiotics.

-

Grow overnight at 28°C with shaking until the culture reaches an OD600 of 0.6-0.8.

-

Pellet the bacterial cells by centrifugation and resuspend in liquid co-cultivation medium.

-

-

Explant Preparation and Infection:

-

Sterilize the plant material (e.g., seeds) and prepare explants.

-

Immerse the explants in the Agrobacterium suspension for 30 minutes.

-

Blot the explants dry on sterile filter paper.

-

-

Co-cultivation:

-

Place the infected explants on solid co-cultivation medium.

-

Incubate in the dark at 22-25°C for 2-3 days.

-

-

Selection and Regeneration:

-

Transfer the explants to a selection medium containing an antibiotic (e.g., cefotaxime) to kill the Agrobacterium and a selection agent (e.g., hygromycin, kanamycin) to select for transformed plant cells.

-

Subculture the explants to fresh selection medium every 2-3 weeks.

-

Once calli or shoots develop, transfer them to a regeneration medium to induce shoot and root formation.

-

-

Acclimatization:

-

Once plantlets have developed a healthy root system, transfer them to soil and gradually acclimate them to greenhouse conditions.

-

Protocol 3: Analysis of Gene Editing Events in Plants

Objective: To detect and characterize the mutations induced by CRISPR-Cas9 at the target locus.

Materials:

-

Genomic DNA extraction kit.

-

PCR reagents.

-

Primers flanking the target site.

-

Agarose gel electrophoresis equipment.

-

Sanger sequencing service or Next-Generation Sequencing (NGS) platform.

Procedure:

-

Genomic DNA Extraction:

-

Extract genomic DNA from the putative edited plants and wild-type controls.

-

-

PCR Amplification of the Target Locus:

-

Design primers that flank the gRNA target site to amplify a 300-500 bp fragment.

-

Perform PCR using the extracted genomic DNA as a template.

-

-

Detection of Mutations:

-

Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation is expected to alter a restriction enzyme site, digest the PCR product with the corresponding enzyme and analyze the fragments by agarose gel electrophoresis.

-

T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed between wild-type and mutated amplicons. The T7E1 enzyme cleaves these mismatches, and the resulting fragments can be visualized on an agarose gel.

-

Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms for the presence of insertions, deletions, or substitutions at the target site.

-

Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis of editing events, especially in pooled samples or for detecting low-frequency mutations, perform deep sequencing of the target locus amplicons.

-

Protocol 4: CRISPR-Cas9 Mediated Gene Editing in Swine Embryos

Objective: To generate gene-edited pigs by introducing CRISPR-Cas9 components into zygotes.

Materials:

-

In vitro or in vivo derived swine zygotes.

-

Cas9 protein.

-

Synthesized sgRNA.

-

Electroporation or microinjection setup.

-

Embryo culture medium.

-

Recipient sows for embryo transfer.

Procedure:

-

Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complex:

-

Mix the Cas9 protein and sgRNA in an appropriate buffer to form the RNP complex.

-

Incubate at room temperature for 10-20 minutes to allow complex formation.

-

-

Delivery of RNP into Zygotes:

-

Electroporation: Place the zygotes in an electroporation cuvette with the RNP solution and apply an electrical pulse.

-

Microinjection: Use a fine glass needle to inject the RNP complex directly into the cytoplasm of the zygotes.

-

-

Embryo Culture and Transfer:

-

Culture the edited embryos in vitro to the blastocyst stage.

-

Surgically transfer the developed embryos into the oviducts of synchronized recipient sows.

-

-

Genotyping of Offspring:

-

After birth, collect tissue samples from the piglets.

-

Extract genomic DNA and perform PCR and sequencing to confirm the presence of the desired genetic modification as described in Protocol 3.

-

Visualizations

The following diagrams illustrate key workflows and pathways related to the application of CRISPR in agricultural biotechnology.

Caption: General workflow for CRISPR-mediated crop improvement.

Caption: CRISPR-mediated knockout of a susceptibility gene for disease resistance.

Caption: Workflow for generating gene-edited livestock using CRISPR/Cas9.

References

- 1. CRISPR-edited rice plants produce major boost in grain yield - Purdue University News [purdue.edu]

- 2. geneticliteracyproject.org [geneticliteracyproject.org]

- 3. Breeding rice for yield improvement through CRISPR/Cas9 genome editing method: current technologies and examples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newatlas.com [newatlas.com]

- 5. Frontiers | CRISPR/Cas genome editing in tomato improvement: Advances and applications [frontiersin.org]

- 6. CRISPR Boosts Immunity and Yield of Wheat- Crop Biotech Update (February 21, 2024) | Crop Biotech Update - ISAAA.org [isaaa.org]

- 7. Recent advances in CRISPR/Cas9 and applications for wheat functional genomics and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of CRISPR/Cas to Improve Crop Disease Resistance: Beyond Inactivation of Susceptibility Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CRISPR Template Successfully Creates Herbicide-tolerance Trait for Basmati Rice- Crop Biotech Update (January 18, 2023) | Gene Editing Supplement - ISAAA.org [isaaa.org]

- 13. tandfonline.com [tandfonline.com]

- 14. research.adra.ac.id [research.adra.ac.id]

- 15. CRISPR–Cas9-based genetic engineering for crop improvement under drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. papaslatinas.org [papaslatinas.org]

- 17. mdpi.com [mdpi.com]

- 18. CRISPR Technology Acts as a Dual-Purpose Tool in Pig Breeding: Enhancing Both Agricultural Productivity and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Precise editing of myostatin signal peptide by CRISPR/Cas9 increases the muscle mass of Liang Guang Small Spotted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of CRISRP/Cas9-based TP53-knockout pig muscle stem cells for use in the cultured meat industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Impact of CRISPR-Cas9-Based Genome Engineering in Farm Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Disease resistance for different livestock species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. expert reaction to CRISPR cows with TB resistance | Science Media Centre [sciencemediacentre.org]

- 25. portlandpress.com [portlandpress.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Optimizing the delivery of CRISPR/Cas9 ribonucleoproteins for efficient genome editing in bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Application Notes and Protocols for CRISPR-Cas9 Delivery in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction